molecular formula C11H14BrN B2832264 6-Bromo-5,8-dimethyl-1,2,3,4-tetrahydroquinoline CAS No. 2460748-81-4

6-Bromo-5,8-dimethyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B2832264
CAS No.: 2460748-81-4
M. Wt: 240.144
InChI Key: QWKCCOQOESATKH-UHFFFAOYSA-N
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Description

6-Bromo-5,8-dimethyl-1,2,3,4-tetrahydroquinoline is a chemical compound with the molecular formula C11H14BrN It is a derivative of tetrahydroquinoline, featuring bromine and methyl substituents at specific positions on the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-5,8-dimethyl-1,2,3,4-tetrahydroquinoline typically involves the bromination of 5,8-dimethyl-1,2,3,4-tetrahydroquinoline. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-5,8-dimethyl-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives.

Scientific Research Applications

6-Bromo-5,8-dimethyl-1,2,3,4-tetrahydroquinoline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Bromo-5,8-dimethyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. The bromine and methyl groups on the quinoline ring can influence its binding affinity and specificity towards various biological receptors. This compound may exert its effects through modulation of enzyme activity, receptor binding, or interference with cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-1,2,3,4-tetrahydroquinoline: Lacks the methyl groups present in 6-Bromo-5,8-dimethyl-1,2,3,4-tetrahydroquinoline.

    5,8-Dimethyl-1,2,3,4-tetrahydroquinoline: Lacks the bromine atom.

    6-Bromo-5,8-dimethylquinoline: Does not have the tetrahydro structure.

Uniqueness

This compound is unique due to the presence of both bromine and methyl groups on the tetrahydroquinoline ring. This combination of substituents can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

6-bromo-5,8-dimethyl-1,2,3,4-tetrahydroquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN/c1-7-6-10(12)8(2)9-4-3-5-13-11(7)9/h6,13H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWKCCOQOESATKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=C1NCCC2)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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